N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide
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Overview
Description
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of protein kinase B (PKB or Akt), which plays a crucial role in intracellular signaling pathways regulating cell growth and survival . The compound’s unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, makes it a promising candidate for various therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines in the presence of a catalytic amount of hydrochloric acid . The resulting intermediate is then coupled with a piperidine derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolo[2,3-d]pyrimidine core, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Mechanism of Action
The primary mechanism of action of N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide involves the inhibition of protein kinase B (PKB or Akt). This compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets . By inhibiting PKB, the compound can disrupt signaling pathways that promote cell growth and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share a similar core structure and also act as PKB inhibitors.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have halogen atoms incorporated into their structure, enhancing their potency and selectivity as kinase inhibitors.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives: These derivatives exhibit inhibitory activity against various kinases, including NF-κB inducing kinase (NIK).
Uniqueness
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide stands out due to its specific inhibition of PKB with high selectivity and potency. Its unique structure allows for effective binding to the ATP-binding site of PKB, making it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C22H22N6O |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]phenyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H22N6O/c29-22(19-7-2-9-23-19)27-17-6-1-4-15(12-17)16-5-3-11-28(13-16)21-18-8-10-24-20(18)25-14-26-21/h1-2,4,6-10,12,14,16,23H,3,5,11,13H2,(H,27,29)(H,24,25,26) |
InChI Key |
RMATWMIQOHLKQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CN3)C4=CC(=CC=C4)NC(=O)C5=CC=CN5 |
Origin of Product |
United States |
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